molecular formula C7H4BrF3O2S B2986972 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 2260930-70-7

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

Cat. No.: B2986972
CAS No.: 2260930-70-7
M. Wt: 289.07
InChI Key: PVMOLYKAOMWVRJ-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene is an organofluorine compound characterized by the presence of a bromo(difluoro)methyl group and a sulfonyl group attached to a benzene ring substituted with a fluorine atom

Preparation Methods

The synthesis of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene typically involves multiple steps, including the introduction of the bromo(difluoro)methyl group and the sulfonyl group onto the benzene ring. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with bromodifluoromethane in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The bromo(difluoro)methyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene can be compared with other similar compounds, such as:

    1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-[Bromo(trifluoro)methyl]sulfonyl-4-fluorobenzene: Contains an additional fluorine atom, which can affect the compound’s stability and interactions with biological targets.

    1-[Bromo(difluoro)methyl]sulfonyl-4-chlorobenzene: Substitution of the fluorine atom on the benzene ring with chlorine, potentially altering the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMOLYKAOMWVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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